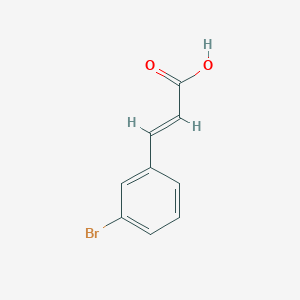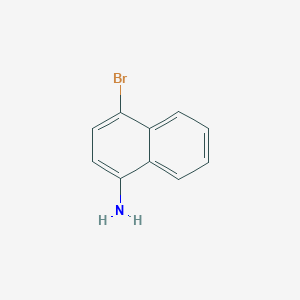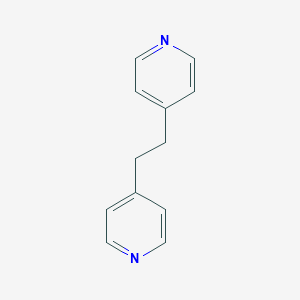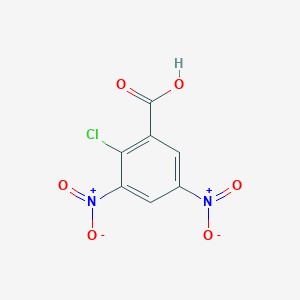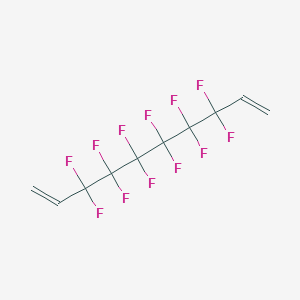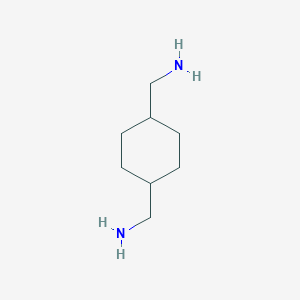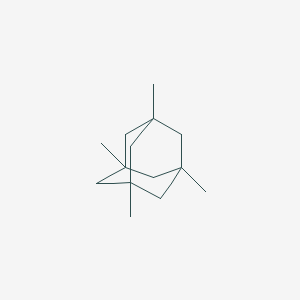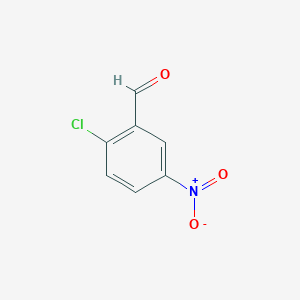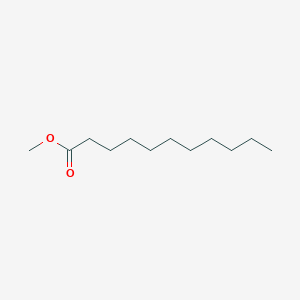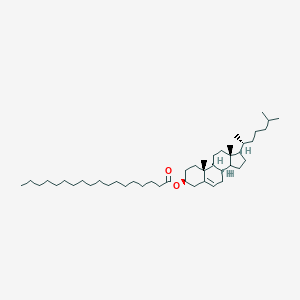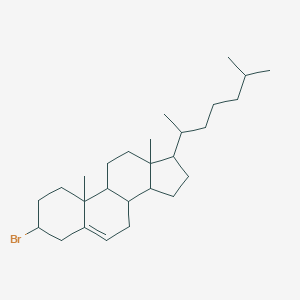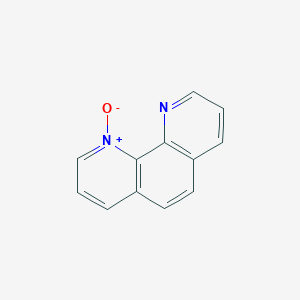
1,10-Phenanthroline 1-oxide
Overview
Description
1,10-Phenanthroline 1-oxide (Phen) is a heterocyclic organic compound that belongs to the class of nitrogen-containing heterocycles. It is an important ligand in coordination chemistry and has been widely used in various fields, including biochemistry, environmental science, and material science.
Mechanism Of Action
The mechanism of action of 1,10-Phenanthroline 1-oxide is based on its ability to chelate metal ions. When 1,10-Phenanthroline 1-oxide binds to a metal ion, it forms a stable complex that has unique physical and chemical properties. The metal-1,10-Phenanthroline 1-oxide complex can be used to study the structure and function of metalloproteins and to develop new catalysts for chemical reactions.
Biochemical And Physiological Effects
1,10-Phenanthroline 1-oxide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. It has also been shown to play a role in metal homeostasis and to protect cells from metal-induced oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using 1,10-Phenanthroline 1-oxide in lab experiments include its high selectivity and sensitivity for metal ions, its ability to form stable metal complexes, and its versatility in different types of reactions. However, 1,10-Phenanthroline 1-oxide also has some limitations, including its potential toxicity and the possibility of interfering with other chemical reactions.
Future Directions
There are several future directions for the research on 1,10-Phenanthroline 1-oxide. One direction is to develop new methods for synthesizing 1,10-Phenanthroline 1-oxide and its derivatives. Another direction is to explore the potential applications of 1,10-Phenanthroline 1-oxide in new areas, such as drug discovery and nanotechnology. Additionally, the development of new analytical techniques for detecting 1,10-Phenanthroline 1-oxide and its metal complexes could enhance our understanding of their properties and functions. Finally, the investigation of the toxicity and safety of 1,10-Phenanthroline 1-oxide is necessary for its further application in various fields.
Scientific Research Applications
1,10-Phenanthroline 1-oxide has been widely used in scientific research, especially in the fields of biochemistry and environmental science. In biochemistry, 1,10-Phenanthroline 1-oxide is used as a chelating agent to isolate and purify metalloproteins. It has also been used as a fluorescent probe to detect metal ions and as a catalyst in various reactions. In environmental science, 1,10-Phenanthroline 1-oxide is used to determine the concentration of iron and copper ions in water and soil samples.
properties
CAS RN |
1891-19-6 |
|---|---|
Product Name |
1,10-Phenanthroline 1-oxide |
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
1-oxido-1,10-phenanthrolin-1-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-8-2-4-10-6-5-9-3-1-7-13-11(9)12(10)14/h1-8H |
InChI Key |
OFEFUDKSXOZQFL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1 |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1 |
synonyms |
1,10-Phenanthroline 1-oxide |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
